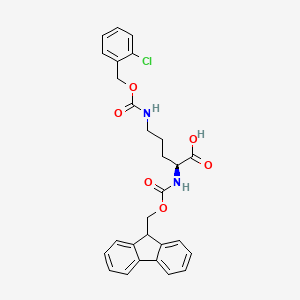
Fmoc-Orn(2-Cl-Z)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Orn(2-Cl-Z)-OH: is a derivative of ornithine, an amino acid, which is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group. These modifications are commonly used in peptide synthesis to protect functional groups during the assembly of peptide chains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Orn(2-Cl-Z)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of ornithine is protected with the Fmoc group using Fmoc-Cl in the presence of a base like sodium carbonate.
Protection of the Side Chain: The side chain amino group of ornithine is protected with the 2-chlorobenzyloxycarbonyl group using 2-Cl-Z-Cl in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of deprotection and coupling required for peptide synthesis efficiently.
Chemical Reactions Analysis
Types of Reactions
Deprotection Reactions: The Fmoc group can be removed using a base like piperidine, while the 2-Cl-Z group can be removed using hydrogenation or acidic conditions.
Coupling Reactions: The protected ornithine can be coupled with other amino acids using coupling reagents like HBTU or DIC.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF.
2-Cl-Z Deprotection: Hydrogenation using palladium on carbon or acidic conditions.
Coupling: HBTU, DIC, or other carbodiimides in the presence of a base like DIPEA.
Major Products Formed
Deprotected Ornithine: After removal of protecting groups.
Peptide Chains: When coupled with other amino acids.
Scientific Research Applications
Fmoc-Orn(2-Cl-Z)-OH: is primarily used in the field of peptide synthesis. Its applications include:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein structure and function.
Medicine: Used in the development of peptide-based drugs.
Industry: Employed in the production of synthetic peptides for research and therapeutic purposes.
Mechanism of Action
The compound itself does not have a specific mechanism of action as it is a protected amino acid derivative. the peptides synthesized using Fmoc-Orn(2-Cl-Z)-OH can have various mechanisms of action depending on their sequence and structure. These peptides can interact with specific molecular targets such as enzymes, receptors, or other proteins, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Boc)-OH: Lysine protected with Fmoc and Boc groups.
Fmoc-Arg(Pbf)-OH: Arginine protected with Fmoc and Pbf groups.
Fmoc-Orn(Boc)-OH: Ornithine protected with Fmoc and Boc groups.
Uniqueness
Fmoc-Orn(2-Cl-Z)-OH: is unique due to the presence of the 2-chlorobenzyloxycarbonyl group, which provides different deprotection conditions compared to other protecting groups like Boc or Pbf.
Properties
IUPAC Name |
(2S)-5-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN2O6/c29-24-13-6-1-8-18(24)16-36-27(34)30-15-7-14-25(26(32)33)31-28(35)37-17-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h1-6,8-13,23,25H,7,14-17H2,(H,30,34)(H,31,35)(H,32,33)/t25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAOOYINJZPDDP-VWLOTQADSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
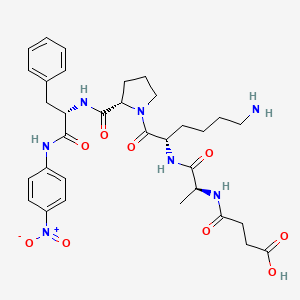
![8-Azabicyclo[3.2.1]octan-2-one,6,8-dimethyl-,(1R,5R,6R)-rel-(9CI)](/img/new.no-structure.jpg)
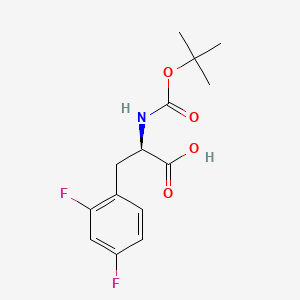
![4,16,22,28,33-Pentakis(2,3,3-trimethylbutan-2-yl)hexacyclo[24.3.1.12,6.18,12.114,18.120,24]tetratriaconta-1(29),2,4,6(34),8,10,12(33),14,16,18(32),20(31),21,23,26(30),27-pentadecaene-10,30,31,32,34-pentol](/img/structure/B599972.png)
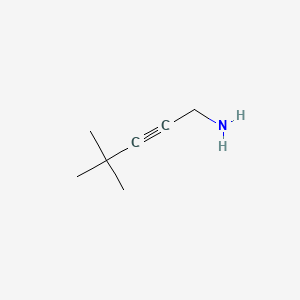
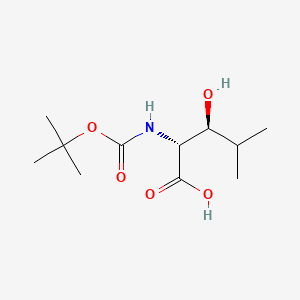
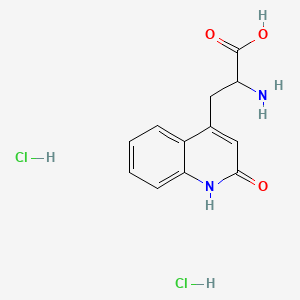
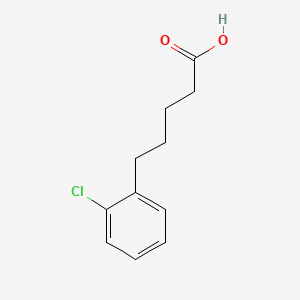
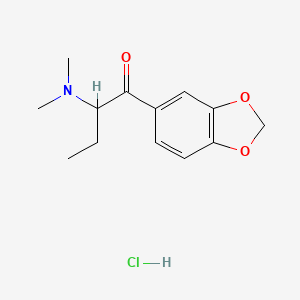
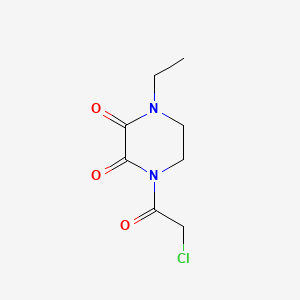
![4-(Piperazin-1-yl)benzo[d]oxazole](/img/structure/B599983.png)
